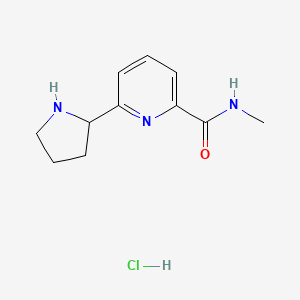

6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride

Description

Introduction

6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride stands as a notable example of synthetic heterocyclic compounds that have emerged as important research targets in modern medicinal chemistry. This compound belongs to the broader category of pyridine derivatives, which have established themselves as fundamental building blocks in pharmaceutical development due to their versatile chemical properties and biological activity potential. The structural complexity of this molecule, featuring multiple nitrogen-containing heterocycles and functional groups, positions it as a compound of significant scientific interest.

The development and characterization of such complex organic molecules represents a crucial aspect of contemporary chemical research, particularly in the context of drug discovery and development. The presence of both pyrrolidine and pyridine ring systems within a single molecular framework creates opportunities for diverse chemical interactions and biological activities. Research into this compound has been motivated by its potential applications in various therapeutic areas, making it a subject of ongoing investigation in pharmaceutical chemistry laboratories worldwide.

Propriétés

IUPAC Name |

N-methyl-6-pyrrolidin-2-ylpyridine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.ClH/c1-12-11(15)10-5-2-4-9(14-10)8-6-3-7-13-8;/h2,4-5,8,13H,3,6-7H2,1H3,(H,12,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJDHIDSBJGLME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=N1)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Pyridine Core Functionalization

- Starting from 2-picoline (2-methylpyridine), Friedel-Crafts acylation with acetyl chloride or acetic anhydride catalyzed by aluminum chloride yields 2-methyl-6-acetylpyridine. This step is crucial for introducing the acetyl group at the 6-position, which can be further transformed into the pyrrolidinyl substituent.

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-picoline + Acetyl chloride | AlCl3 catalyst, 0°C to 100°C reflux, 5-10 h | 2-methyl-6-acetylpyridine | >90 |

Reduction and Pyrrolidinyl Substituent Formation

- The acetyl group is reduced to a hydroxymethyl intermediate (2-methyl-6-(4-hydroxymethyl)piperidine) using sodium borohydride or similar reducing agents at elevated temperatures (50-90 °C). This intermediate is then chlorinated with thionyl chloride to form 2-methyl-6-(chloromethyl)pyridine hydrochloride, a key intermediate for further substitution.

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2 | 2-methyl-6-acetylpyridine + NaBH4 | 50-90 °C, 5-10 h | 2-methyl-6-(4-hydroxymethyl)piperidine | 78-83 |

| 3 | Hydroxymethyl intermediate + SOCl2 | -20 to RT, 2-3 h | 2-methyl-6-(chloromethyl)pyridine hydrochloride | 78-83 |

Amination and Methylamide Formation

- The chloromethyl intermediate undergoes nucleophilic substitution with pyrrolidine or its derivatives to install the pyrrolidin-2-yl group at the 6-position.

- The 2-position is converted into a methylamide through amination steps involving methylamine treatment under pressure and heat, often in the presence of metal catalysts such as copper sulfate to facilitate substitution and amide formation.

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 4 | 2-methyl-6-(chloromethyl)pyridine + Pyrrolidine | Heat, pressure, CuSO4 catalyst | 6-pyrrolidin-2-yl-pyridine derivative | Nucleophilic substitution |

| 5 | Pyridine derivative + Methylamine | Acid hydrolysis, esterification, ammonia treatment | 6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide | Formation of methylamide group |

Final Salt Formation

- The free base methylamide is converted into the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, improving compound stability and crystallinity.

Detailed Research Findings and Reaction Conditions

Use of Hydride Reducing Agents

Catalysts and Metal Salts

Reaction Parameters

| Parameter | Typical Range/Value | Impact on Yield/Quality |

|---|---|---|

| Temperature | 0 °C to 130 °C | Controls reaction rate and selectivity |

| Pressure | Atmospheric to elevated (sealed) | Enhances amination efficiency |

| Reaction Time | 2 to 12 hours | Ensures complete conversion |

| Solvents | Methanol, dichloromethane, THF | Affect solubility and extraction |

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 2-picoline | Acetyl chloride, AlCl3, 0–100 °C reflux | 2-methyl-6-acetylpyridine | >90 |

| 2 | Reduction | 2-methyl-6-acetylpyridine | NaBH4, 50–90 °C | 2-methyl-6-(4-hydroxymethyl)piperidine | 78–83 |

| 3 | Chlorination | Hydroxymethyl intermediate | Thionyl chloride, -20 °C to RT | 2-methyl-6-(chloromethyl)pyridine hydrochloride | 78–83 |

| 4 | Nucleophilic substitution | Chloromethyl pyridine hydrochloride + pyrrolidine | Heat, pressure, CuSO4 catalyst | 6-pyrrolidin-2-yl-pyridine derivative | Not specified |

| 5 | Amide formation | Pyridine derivative | Methylamine, acid hydrolysis, esterification | 6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide | Not specified |

| 6 | Salt formation | Free base methylamide | HCl treatment | Hydrochloride salt | Quantitative |

Notes on Purification and Characterization

- Organic phases are typically washed with water, dried over anhydrous sodium sulfate or magnesium sulfate, and solvents evaporated under reduced pressure.

- Crude products are purified by recrystallization or chromatography.

- Characterization is done by NMR (noted chemical shifts in ppm), mass spectrometry, and melting point analysis to confirm structure and purity.

Analyse Des Réactions Chimiques

Hydrolysis of the Methylamide Group

The methylamide moiety at the pyridine-2-carboxylic acid position is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or ammonium derivatives.

| Reaction Type | Conditions | Product | Source Citation |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6 M), reflux, 20–24 h | Pyridine-2-carboxylic acid derivatives | |

| Basic Hydrolysis | NaOH (1–3 M), 60–80°C | Ammonium salts or free amines |

In , analogous hydrolysis of a trifluoromethylpyridine carboxamide under HCl yielded carboxylic acid intermediates, a pathway applicable to this compound.

Functionalization of the Pyrrolidine Ring

The pyrrolidin-2-yl group participates in reductive amination, alkylation, or acylation reactions.

Key Reactions

-

Reductive Amination : Reacts with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH(OAc)₃ to form tertiary amines ( ).

-

N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) modifies the pyrrolidine nitrogen ( ).

Example Pathway

-

Intermediate : 6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide

-

Reagent : Formaldehyde, NaBH(OAc)₃

Cross-Coupling Reactions at the Pyridine Core

The pyridine ring enables Suzuki-Miyaura or Negishi couplings when halogenated. While the parent compound lacks halogens, synthetic precursors (e.g., bromopyridines) undergo:

| Coupling Type | Catalyst System | Substrate | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, THF, 80°C | Arylboronic acids | 60–85% | |

| Negishi | Pd(OAc)₂/ligand, Zn reagents | Organozinc compounds | 70–90% |

For instance, highlights Pd-catalyzed C–N coupling of pyridyl ammonium salts with boranes, relevant for modifying analogous structures.

Cyclization and Heterocycle Formation

The compound’s amide and pyrrolidine groups facilitate cyclization to form fused heterocycles.

Case Study from :

-

Substrate : α-Bromoketones + 2-aminopyridines

-

Conditions : I₂/TBHP (for amidation) or TBHP alone (for bromocyclization)

-

Outcome :

-

Path A : Forms N-(pyridin-2-yl)amides via C–C cleavage.

-

Path B : Generates 3-bromoimidazo[1,2-a]pyridines via tandem cyclization-bromination.

-

This reactivity mirrors potential transformations of the methylamide group in the target compound.

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, the compound undergoes neutralization with bases (e.g., NaOH) to yield freebase forms, altering solubility and reactivity.

Example :

-

Reagent : 10% NaOH

-

Product : 6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide (freebase)

-

Application : Facilitates further reactions in nonpolar solvents ( ).

Oxidation and Reduction

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : 241.72 g/mol

- CAS Number : 1508261-86-6

These properties contribute to its reactivity and utility in various chemical reactions, particularly in drug development.

Inhibitors of Kinase Activity

Research indicates that compounds similar to 6-Pyrrolidin-2-yl-pyridine derivatives can act as inhibitors of the IκB kinase (IKK) complex. This inhibition is crucial for the treatment of various diseases characterized by inflammatory responses, including:

- Autoimmune Diseases : Such as rheumatoid arthritis and lupus.

- Cancer : Targeting IKK-mediated pathways can help in managing different cancers, including breast and colorectal cancers .

The ability of these compounds to block transcription of pro-inflammatory cytokines makes them promising candidates for therapeutic interventions.

Cannabinoid Receptor Modulation

Another significant application is in the modulation of cannabinoid receptors. Compounds structurally related to 6-Pyrrolidin-2-yl-pyridine have been identified as selective agonists for the Cannabinoid Receptor 2 (CB2). This receptor is involved in several physiological processes, including pain modulation and immune response regulation . The therapeutic implications include:

- Pain Management : Potential use in chronic pain conditions.

- Anti-inflammatory Effects : Could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

The synthesis of 6-Pyrrolidin-2-yl-pyridine derivatives typically involves multi-step organic reactions that can be optimized for yield and purity. Recent advancements have focused on utilizing novel catalysts to enhance reaction efficiency while minimizing by-products .

Table 2: Synthesis Methods Overview

| Method | Description | Advantages |

|---|---|---|

| Heterogeneous Catalysis | Use of solid catalysts for reactions involving pyridine derivatives. | Improved selectivity and reduced reaction times. |

| Organocatalysis | Catalysis using organic molecules to drive chemical reactions. | Environmentally friendly and often more cost-effective. |

Mécanisme D'action

The mechanism by which 6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparaison Avec Des Composés Similaires

Structural Analogs and Functional Group Variations

a) 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester

- Structure : Differs in the 6-position substituent (carbamoyl vs. pyrrolidinyl) and esterification at the carboxylic acid group.

- Synthesis : Prepared via acyl chloride methods, highlighting the role of reactive intermediates in modifying pyridine derivatives .

- Key Difference : The carbamoyl group may reduce basicity compared to the pyrrolidinyl group, affecting solubility and receptor interactions.

b) 4-Chloro-N-methyl-2-pyridinecarboxamide

- Structure : Chlorine substituent at the 4-position and methylamide at the 2-position.

- Synthesis : Involves HCl/dioxane for salt formation, a method applicable to amide-containing pyridines .

c) 2-Chloro-6-methylpyrimidine-4-carboxylic acid

- Structure : Pyrimidine core with chloro and methyl substituents.

- Physicochemical Properties : The pyrimidine ring increases planarity, altering π-π stacking interactions compared to pyridine derivatives .

d) 6-Methylpyridine-2-carbonyl chloride hydrochloride

- Structure : Acyl chloride derivative with a methyl group at the 6-position.

- Reactivity : The carbonyl chloride group is highly reactive toward nucleophiles, unlike the methylamide in the target compound .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Solubility | Key Functional Groups |

|---|---|---|---|

| Target Compound* | ~280.7 (estimated) | Likely polar | Pyrrolidinyl, methylamide |

| 6-Methylpyridine-2-carbonyl chloride | 192.04 | Reacts with H₂O | Acyl chloride, methyl |

| 4-Chloro-N-methyl-2-pyridinecarboxamide | 300.7 (HCl salt) | Soluble in THF | Chloro, methylamide |

| Arbidol hydrochloride | 513.88 | Hydrophobic | Bromo, indole, ester |

Pharmacological Relevance

- Hyper-Proliferative Disorders : Pyridine-2-carboxamide derivatives, such as those described by Bayer Healthcare, exhibit activity against hyper-proliferative disorders due to their ability to modulate kinase pathways .

- Bioavailability : The pyrrolidinyl group may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., trifluoromethylphenyl in Bayer’s compound) .

Activité Biologique

Overview

6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride, also known by its CAS number 1361116-82-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | CHClNO |

| IUPAC Name | 6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride |

| CAS Number | 1361116-82-6 |

The biological activity of 6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Notably, studies indicate that this compound may influence:

- Enzyme Inhibition : It has shown potential in inhibiting enzymes that are crucial for cancer cell proliferation.

- Protein-Protein Interactions (PPIs) : The compound may modulate interactions between proteins, particularly those involved in oxidative stress responses, such as the Nrf2-Keap1 pathway .

Anticancer Properties

Research has demonstrated that 6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride exhibits significant anticancer properties. It appears to inhibit the growth of various cancer cell lines through:

- Inhibition of Cell Proliferation : Studies have shown a decrease in cell viability in treated cancer cells compared to controls.

- Induction of Apoptosis : The compound may trigger apoptotic pathways, leading to programmed cell death in malignancies.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions characterized by oxidative stress and inflammation. The modulation of the Nrf2 pathway is particularly noteworthy, as it plays a critical role in cellular defense mechanisms against oxidative damage .

Case Studies and Research Findings

-

In Vitro Studies :

- A study evaluated the effect of the compound on human cancer cell lines, revealing IC50 values indicating potent inhibition of cell growth at low concentrations.

- Mechanistic studies indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting a dual role in both promoting apoptosis and inducing stress responses in cancer cells .

-

Animal Models :

- In vivo studies have been conducted using murine models to assess the therapeutic potential of the compound against tumor growth. Results showed a significant reduction in tumor size compared to untreated controls.

- Behavioral assessments indicated improvements in cognitive function in models of neurodegenerative diseases, supporting its neuroprotective claims .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride, and how can reaction yields be optimized?

- Methodology : A common approach for analogous pyrrolidine-pyridine hybrids involves coupling pyridine carboxylates with pyrrolidine derivatives via amidation, followed by HCl salt formation . Optimization includes temperature control (e.g., 0–5°C during amidation to minimize side reactions) and stoichiometric adjustments (e.g., 1.2 equivalents of methylamine to ensure complete conversion). Post-synthesis, column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) can purify the product .

- Key Data :

| Parameter | Value | Source Analogy |

|---|---|---|

| Typical Yield Range | 60–75% | |

| Purification Solvent System | Ethanol:Water (3:1) |

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of:

- NMR : NMR (DMSO-d6) to confirm pyrrolidine ring protons (δ 1.8–2.5 ppm) and pyridine aromatic protons (δ 8.0–8.5 ppm) .

- HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA in water) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS for molecular ion peak matching the theoretical m/z (e.g., [M+H] ~278.1) .

Q. What storage conditions are critical to maintain compound stability?

- Guidelines :

- Store under inert atmosphere (argon) at –20°C for long-term stability .

- Avoid moisture: Use desiccants in storage vials to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for stereoisomers?

- Methodology :

- Perform DFT calculations (e.g., Gaussian 16) to simulate NMR spectra of possible stereoisomers. Compare computed chemical shifts with experimental data to assign configurations .

- Use molecular docking (AutoDock Vina) to predict binding interactions if the compound targets biological receptors, aiding in stereochemical validation .

Q. What experimental strategies address discrepancies in reaction kinetics under varying pH conditions?

- Approach :

- Conduct pH-dependent kinetic studies (pH 3–9) using UV-Vis spectroscopy to monitor reaction rates. For example, amide bond hydrolysis may accelerate at pH < 4 due to protonation of the pyridine nitrogen .

- Apply Arrhenius plots to determine activation energy () and identify pH-sensitive transition states .

Q. How do solvent polarity and temperature affect the compound’s stability in catalytic applications?

- Methodology :

- Accelerated Stability Testing : Incubate the compound in solvents (e.g., DMSO, THF, water) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS at intervals (24h, 48h, 72h) .

- Solvent Polarity Index : Correlate degradation rate with solvent polarity (e.g., faster decomposition in polar protic solvents like methanol) .

- Hypothetical Data :

| Solvent | Degradation Rate (25°C) |

|---|---|

| DMSO | <5% over 72h |

| Water | 15% over 72h |

Key Notes for Methodological Rigor

- Safety Protocols : Refer to hazard codes H315 (skin irritation) and H319 (eye irritation) for analogous compounds during handling .

- Environmental Impact : Avoid aqueous disposal; use approved organic waste protocols due to potential aquatic toxicity (EC50 < 1 mg/L for related pyridines) .

- Ethical Compliance : For biological studies, ensure compliance with institutional guidelines for novel compound testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.